Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-
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Overview
Description
Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes a methanesulfonamide group attached to a phenyl ring substituted with an aminomethyl and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- typically involves the reaction of 4-(aminomethyl)-2-methoxyphenylamine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced sulfonamide compounds, and substituted phenyl derivatives .
Scientific Research Applications
Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The methanesulfonamide group is known to interact with amino acid residues in the active sites of enzymes, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonamide, N-[4-(aminomethyl)phenyl]-
- Methanesulfonamide, N-[4-(aminomethyl)-2-pyridinyl]-
- Methanesulfonamide, N-[[4-(aminomethyl)phenyl]methyl]
Uniqueness
Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- is unique due to the presence of both an aminomethyl and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
401573-40-8 |
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Molecular Formula |
C9H14N2O3S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
N-[4-(aminomethyl)-2-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-14-9-5-7(6-10)3-4-8(9)11-15(2,12)13/h3-5,11H,6,10H2,1-2H3 |
InChI Key |
NMNMQHZIKFLARR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)NS(=O)(=O)C |
Origin of Product |
United States |
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